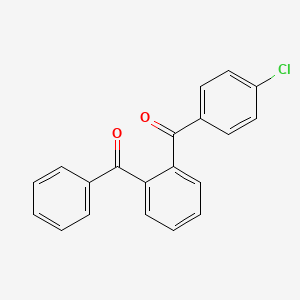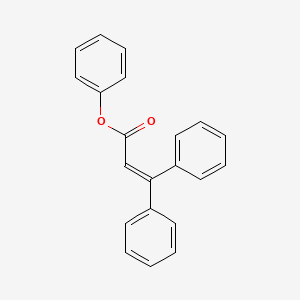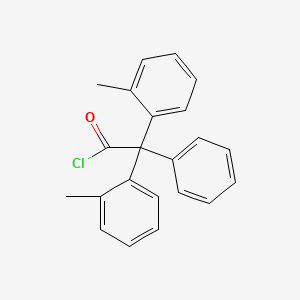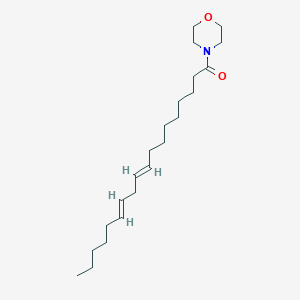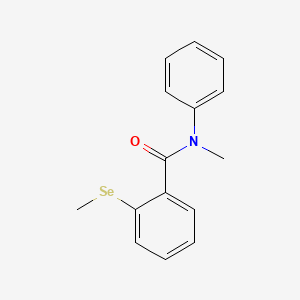
4-Methyl-n-propylbenzenesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-n-propylbenzenesulfinamide is a sulfonamide compound with the chemical formula C10H15NO2S. This compound is structurally characterized by a sulfonamide group attached to a benzene ring substituted with a methyl group at the para position and a propyl group at the nitrogen atom. Sulfonamides, commonly referred to as “sulfa drugs,” have been widely used in medicinal chemistry due to their ability to inhibit various enzymes and improve biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-n-propylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of propylamine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Product Isolation: The resulting this compound is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-n-propylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-n-propylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfonamide derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-methyl-n-propylbenzenesulfinamide involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also targets butyrylcholinesterase (BChE), which plays a role in the hydrolysis of choline-based esters .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-n-propylbenzenesulfinamide is structurally similar to other sulfonamide compounds, such as:
4-Methylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.
N-Propylbenzenesulfonamide: Lacks the methyl group on the benzene ring.
Tacrine-p-toluenesulfonamide derivatives: These compounds contain the this compound moiety and are effective inhibitors of AChE and BChE.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its enzyme inhibitory properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
6873-85-4 |
|---|---|
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
4-methyl-N-propylbenzenesulfinamide |
InChI |
InChI=1S/C10H15NOS/c1-3-8-11-13(12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
InChI-Schlüssel |
UXZYSOZBCNGQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
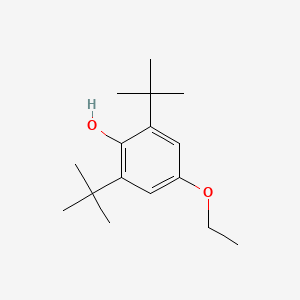
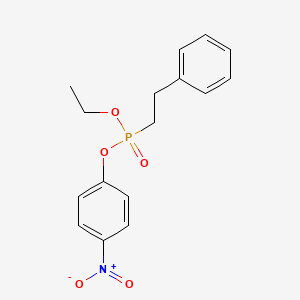
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
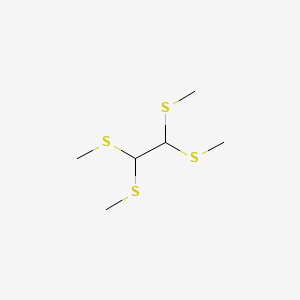
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
